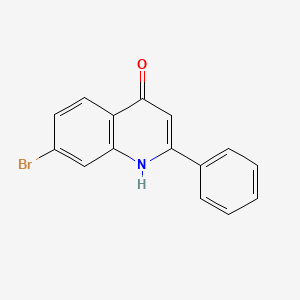

7-Bromo-4-hydroxy-2-phenylquinoline

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-bromo-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLIQZUPQOFEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462430 | |

| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825620-24-4 | |

| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-4-hydroxy-2-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide

CAS Number: 825620-24-4

This technical guide provides a comprehensive overview of 7-Bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, outlines a probable synthetic route based on established methods, and explores its potential biological activities by examining related compounds.

Compound Data

Quantitative data for this compound is summarized below. It is important to note that while some data is available from chemical suppliers, detailed experimental spectral data is not readily found in the public domain.

| Property | Value | Source |

| CAS Number | 825620-24-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₅H₁₀BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 300.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Physical Form | Solid, brown powder | --INVALID-LINK--[2] |

| Purity | ≥95% | --INVALID-LINK--[2] |

Safety Information:

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H318 | Causes serious eye damage |

| H413 | May cause long lasting harmful effects to aquatic life |

Source: --INVALID-LINK--[1]

Synthesis Protocol

Proposed Synthesis: Conrad-Limpach Reaction

The synthesis of this compound can be envisioned in two main stages:

-

Formation of the enamine intermediate: Reaction of 3-bromoaniline with ethyl benzoylacetate.

-

Thermal cyclization: Heating the resulting enamine intermediate in a high-boiling point solvent to induce ring closure.

Detailed Methodology:

Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Enamine Intermediate)

-

To a round-bottom flask, add 3-bromoaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).

-

The reaction can be carried out neat or in a suitable solvent such as ethanol.

-

A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Place the dried enamine intermediate from Step 1 into a high-boiling point solvent (e.g., Dowtherm A, mineral oil) in a round-bottom flask equipped with a reflux condenser.[3] The use of a high-boiling solvent is crucial for achieving the high temperatures required for cyclization.[3][4]

-

Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration.

-

If the product remains in solution, it can be purified by column chromatography on silica gel.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activity data has been published for this compound, the broader class of 2-phenyl-4-quinolone and fluoroquinolone derivatives has been extensively studied and shown to possess significant antibacterial and anticancer properties.

Antibacterial Activity

Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[6] The presence of a bromine atom on the quinoline ring can influence the compound's activity.

Caption: Postulated antibacterial mechanism of action.

Anticancer Activity

Several 2-phenyl-4-quinolone derivatives have demonstrated potent anticancer activity through various mechanisms. One of the primary modes of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Some quinolone derivatives also act as topoisomerase inhibitors in eukaryotic cells, similar to their antibacterial mechanism.[8][9]

Caption: Potential anticancer signaling pathways.

Experimental Protocols for Biological Assays

While specific assays for this compound are not documented, standard protocols used for evaluating the antibacterial and anticancer activities of related quinolone derivatives can be adapted.

Antibacterial Susceptibility Testing (Broth Microdilution)

-

Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: General experimental workflows for biological evaluation.

References

- 1. This compound AldrichCPR 825620-24-4 [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on 7-Bromo-4-hydroxy-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. While specific experimental data for this particular molecule is not extensively available in public literature, this guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and potential biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinoline-based therapeutic agents.

Physicochemical Properties

Summary of Physicochemical Data

| Property | Value/Information |

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 g/mol |

| Physical Appearance | Brown powder/solid |

| Melting Point | Not available. A general protocol for determination is provided below. |

| Solubility | Not available. A general protocol for determination is provided below. |

| pKa | Not available. |

| Predicted logP | 3.9 |

Experimental Protocols for Property Determination

A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.[1][2][3]

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[1][3]

The solubility of this compound in various solvents can be determined through systematic testing.[4][5]

Protocol:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally.

-

The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature.

-

The process is continued until the solid is fully dissolved or a saturation point is reached.

-

Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L). For compounds with acidic or basic properties, solubility can also be tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).[5]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[6][7][8]

Proposed Synthesis: Modified Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[7] For the synthesis of this compound, the likely starting materials would be 3-bromoaniline and ethyl benzoylacetate.

Reaction Scheme:

-

Step 1: Condensation: 3-Bromoaniline reacts with ethyl benzoylacetate to form an enamine intermediate.

-

Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring system.

Experimental Protocol (General):

-

Equimolar amounts of 3-bromoaniline and ethyl benzoylacetate are mixed, often in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid).

-

The mixture is heated to facilitate the formation of the enamine intermediate, with the removal of water.

-

The resulting enamine is then heated at a high temperature (typically 250-300 °C), often in a high-boiling solvent like Dowtherm A or mineral oil, to induce cyclization.[7]

-

The reaction mixture is cooled, and the solid product is isolated.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Characterization

The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[9][10][11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.[10][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic C-H and C=C bonds.

Caption: Workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. Structurally related compounds, particularly bromo- and hydroxy-substituted quinolines, have demonstrated a range of biological effects.

Anticancer Activity

Quinolone derivatives are known to exhibit anticancer properties.[14][15][16][17][18] Some quinolones function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription.[19][20][21][22] By inhibiting these enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The presence of a halogen, such as bromine, on the quinoline ring has been associated with enhanced cytotoxic activity in some cases.[22]

Antifungal Activity

Bromoquinol, a related bromo-substituted quinoline, has been shown to exhibit broad-spectrum antifungal activity.[23][24][25] Its mechanism of action is thought to involve the induction of oxidative stress and apoptosis in fungal cells.[23][24][25] The antifungal activity of some quinolines is potentiated by iron starvation, a condition often encountered during in vivo growth.[23]

Hypothetical Signaling Pathway: Topoisomerase I Inhibition

Given that some quinoline derivatives act as topoisomerase inhibitors, a hypothetical signaling pathway for the anticancer activity of this compound could involve the inhibition of Topoisomerase I (Top1).

Caption: Hypothetical signaling pathway of anticancer activity via Topoisomerase I inhibition.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide provides a solid framework for its synthesis, characterization, and the exploration of its potential biological activities. The information presented herein, based on established chemical principles and the known properties of related compounds, should facilitate future research into this and other novel quinoline derivatives. Researchers are encouraged to perform the described experimental procedures to ascertain the specific properties and activities of this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. synarchive.com [synarchive.com]

- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 8. jptcp.com [jptcp.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel quinolone substituted thiazolidin-4-ones as anti-inflammatory, anticancer agents: design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tau.ac.il [tau.ac.il]

- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 25. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-phenylquinoline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-4-hydroxy-2-phenylquinoline. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data to facilitate further investigation and application of this quinoline derivative.

Core Compound Properties

This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound. The presence of the bromine atom, a hydroxyl group, and a phenyl ring on the core structure suggests potential for diverse chemical reactivity and biological activity.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 300.15 g/mol | [1][2] |

| Molecular Formula | C₁₅H₁₀BrNO | [1][2] |

| CAS Number | 825620-24-4 | [2] |

| Physical Form | Brown powder or solid | [1][2] |

| Purity | ≥95% | [1] |

Structural Information

| Identifier | Value | Reference |

| SMILES | Oc1cc(nc2cc(Br)ccc12)-c3ccccc3 | [2] |

| InChI | 1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | [2] |

Synthesis and Experimental Protocols

General One-Pot, Three-Component Synthesis of 7-Hydroxy-4-phenylquinoline Derivatives

This method involves a one-pot reaction of an appropriate benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium acetate.

Experimental Workflow:

Detailed Methodology:

-

To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol %) in 10 mL of ethanol, the appropriate benzaldehyde (5.0 mmol) is added and stirred at room temperature for 5–10 minutes to yield the intermediate benzylidenemalononitrile as a solid product.

-

The reaction mixture is then heated to 70 °C to dissolve the intermediate.

-

A solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol is added to the reaction mixture.

-

The mixture is refluxed for 15–90 minutes.

-

The resulting solid product is filtered and washed with hot ethanol to obtain the highly pure corresponding 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivative.

To synthesize this compound, this protocol could be adapted by utilizing 4-bromo-3-aminobenzonitrile or a similar starting material, though this would require further experimental optimization.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the broader class of quinoline derivatives is known for a wide range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.

Established Biological Activities of Quinoline Analogs

Quinoline derivatives have been reported to exhibit a variety of biological activities, including:

-

Antimicrobial

-

Antiviral

-

Antimalarial

-

Anti-inflammatory

-

Antibacterial

The 2-phenylquinoline-4-carboxamide derivatives, which are structurally related, have been identified as potent and selective non-peptide competitive agonists for the human neurokinin-3 receptor.

Postulated Signaling Pathway Involvement

Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical logical relationship for screening its potential biological effects based on the activities of related compounds.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The compound is classified as hazardous.

Hazard Summary:

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H318 | Causes serious eye damage |

| H413 | May cause long lasting harmful effects to aquatic life |

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline

This technical guide provides a comprehensive overview of the synthetic pathway for 7-bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Conrad-Limpach reaction. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data where available.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The synthesis of this compound is effectively accomplished via the Conrad-Limpach synthesis, a classic method for the preparation of 4-hydroxyquinolines.[1][2][3] This reaction proceeds in two key stages:

-

Formation of an Enamine Intermediate: The initial step involves the condensation of an aniline with a β-ketoester. For the target molecule, this corresponds to the reaction between 3-bromoaniline and ethyl benzoylacetate. This reaction forms the intermediate, ethyl 3-(3-bromophenylamino)-3-phenylacrylate.

-

Thermal Cyclization: The second stage requires high temperatures (typically around 250 °C) to induce an intramolecular cyclization of the enamine intermediate, followed by the elimination of ethanol, to yield the final 4-hydroxyquinoline product.[1][3] The use of a high-boiling point, inert solvent is often employed to improve reaction yields.[1][4]

The overall reaction is a combination of an addition and a rearrangement reaction.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)

Materials:

-

3-Bromoaniline

-

Ethyl benzoylacetate

-

Glacial acetic acid (catalyst)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude ethyl 3-(3-bromophenylamino)-3-phenylacrylate.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Synthesis of this compound via Thermal Cyclization

Materials:

-

Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (from Step 1)

-

High-boiling point solvent (e.g., Dowtherm A, mineral oil, or 1,2-dichlorobenzene)[1][4]

Procedure:

-

The purified ethyl 3-(3-bromophenylamino)-3-phenylacrylate is added to a high-boiling point solvent in a suitable reaction vessel equipped for high-temperature reactions.

-

The mixture is heated to approximately 250 °C. This high temperature is crucial for the electrocyclic ring closing and subsequent elimination of ethanol.[1]

-

The reaction is monitored for its completion, which may take from a few minutes to several hours depending on the specific conditions and scale.

-

Upon completion, the reaction mixture is allowed to cool. The precipitated solid product, this compound, is collected by filtration.

-

The collected solid is washed with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent and any soluble impurities.

-

Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or by column chromatography.

Data Presentation

| Parameter | Value | Reference |

| Starting Material 1 | 3-Bromoaniline | [5] |

| Molar Mass | 172.02 g/mol | [5] |

| Starting Material 2 | Ethyl benzoylacetate | [6] |

| Molar Mass | 192.21 g/mol | [6] |

| Product | This compound | [7] |

| Molar Mass | 300.15 g/mol | [7] |

| Reaction Conditions | ||

| Step 1 Temperature | Reflux (Toluene) | General Protocol |

| Step 2 Temperature | ~250 °C | [1][3] |

| Typical Yield | >60% (for Conrad-Limpach) | [1] |

| Purity | ≥95% (commercially available) | [8] |

Mandatory Visualizations

Synthesis Pathway Diagram

References

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. synarchive.com [synarchive.com]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C15H10BrNO) [pubchemlite.lcsb.uni.lu]

- 8. cymitquimica.com [cymitquimica.com]

The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and methodologies.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5][6]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of selected quinoline derivatives against various cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [7] |

| HCT-116 (Colon) | 5.34 | [7] | ||

| MCF-7 (Breast) | 5.21 | [7] | ||

| 4,7-Disubstituted Quinoline | 2,6-dichloro hydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [8] |

| HCT-8 (Colon) | - | [8] | ||

| HL-60 (Leukemia) | - | [8] | ||

| 2,4-Disubstituted Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [8] |

| U937 (Leukemia) | 43.95 µg/ml | [8] | ||

| Quinoline Schiff Base | Cu(II) complex | A-549 (Lung) | 37.03 | [3] |

| MCF-7 (Breast) | 39.43 | [3] | ||

| 6-hydroxyquinoline-4-carboxylic acid | 2-(4-methoxyphenyl) derivative (M1) | HepG2 (Liver) | 88.6 µg/mL | [9] |

| HCT-116 (Colon) | 62.5 µg/mL | [9] | ||

| 2-(4-chlorophenyl) derivative (M3) | HepG2 (Liver) | 43.62 µg/mL | [9] | |

| HCT-116 (Colon) | 15.3 µg/mL | [9] |

Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways. A prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which are often dysregulated in cancer.[5][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14][15][16]

Protocol:

-

Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 8x10³ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[7]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have long been recognized for their potent antimicrobial properties, with some, like the fluoroquinolones, being widely used in clinical practice. Their activity spans a broad range of Gram-positive and Gram-negative bacteria.[17][18][19]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various quinoline derivatives against different bacterial strains.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 6 | Bacillus cereus | 3.12 | [17] |

| Staphylococcus aureus | 3.12 | [17] | ||

| Pseudomonas aeruginosa | - | [17] | ||

| Escherichia coli | - | [17] | ||

| Quinoline-2-one derivative | Compound 6c | MRSA | 0.75 | [19] |

| VRE | 0.75 | [19] | ||

| MRSE | 2.50 | [19] | ||

| Compound 6l | MRSA | - | [19] | |

| VRE | - | [19] | ||

| MRSE | - | [19] | ||

| Compound 6o | MRSA | 2.50 | [19] | |

| VRE | 2.50 | [19] | ||

| MRSE | 5.0 | [19] | ||

| Oxazino-quinoline derivative | Compound 5d | Staphylococcus aureus | 0.125 - 8 | [18] |

| Escherichia coli | 0.125 - 8 | [18] | ||

| Quinoline derivative | Compound 3c | Staphylococcus aureus | 2.67 | [20] |

Mechanism of Antimicrobial Action

A primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][21][22][23][24]

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent. Make serial twofold dilutions in a 96-well microtiter plate using Mueller-Hinton broth (MHB).[22]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[21]

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria without antimicrobial) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[25][26][27][28]

Quantitative Antiviral Activity Data

The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a measure of the drug's therapeutic window.

| Compound Class | Specific Derivative | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |

| Quinoline Derivative | Compound 1 | Dengue Virus Serotype 2 | 0.49 | 19.39 | 39.5 | [29] |

| Quinoline Derivative | Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | - | 11.6 | [28] |

| Quinoline Derivative | Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | - | 28.5 | [28] |

| Isoquinolone Derivative | Compound 21 | Influenza A and B | 9.9 - 18.5 | >300 | - | [30] |

| 2,8-bis(trifluoromethyl)quinoline | Mefloquine | Zika Virus | - | - | - | [27] |

Mechanism of Antiviral Action

The antiviral mechanisms of quinoline derivatives can vary. For some RNA viruses, a key target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[25][26]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[31][32][33][34]

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates and incubate until confluent.[33]

-

Virus and Compound Incubation: Prepare serial dilutions of the quinoline derivative. Mix each dilution with a known titer of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.[33]

-

Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose) with the corresponding concentration of the quinoline derivative.[33]

-

Incubation: Incubate the plates for several days until viral plaques are visible.

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[1][35][36][37][38][39][40]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of inflammatory enzymes or the production of inflammatory cytokines.

| Compound Class | Specific Derivative | Target/Assay | IC50 (µM) | Reference |

| Quinoline-pyrazole hybrid | Compound 12c | COX-2 | 0.1 | [1] |

| Compound 14a | COX-2 | 0.11 | [1] | |

| Compound 14b | COX-2 | 0.11 | [1] | |

| 4-carboxyl quinoline | Compound 9e | COX-2 | 0.043 | [39] |

| Quinoline derivative | Chloro-substituted | Anti-inflammatory activity | 214.45 µg/mL | [35] |

| Quinoline derivative | - | TNF-α-induced NF-κB activity | 7.1 - 12.1 | [36] |

| Quinazoline derivative | Compound 9b | COX-1 | 0.064 | [38] |

| 2,3-diarylquinoline | Compound[40] | COX-2 | - | [40] |

Mechanism of Anti-inflammatory Action

A major mechanism of anti-inflammatory action for certain quinoline derivatives is the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.

Experimental Protocol: LPS-Induced TNF-α Production in Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: Culture RAW 264.7 mouse macrophage cells in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Include a vehicle control (no LPS) and a positive control (LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.

Conclusion

Quinoline and its derivatives represent a versatile and highly valuable scaffold in the field of drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The continued exploration of the quinoline nucleus, through structural modifications and a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and more effective therapeutic agents to address a wide range of diseases. Further research, including preclinical and clinical trials, is essential to fully realize the therapeutic potential of this remarkable class of compounds.[10]

References

- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 3. ijrpr.com [ijrpr.com]

- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 11. mdpi.com [mdpi.com]

- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. protocols.io [protocols.io]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. bioagilytix.com [bioagilytix.com]

- 32. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. pubs.acs.org [pubs.acs.org]

- 39. researchgate.net [researchgate.net]

- 40. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. Detailed experimental protocols for key synthetic methods and biological assays are presented, alongside a quantitative analysis of their antibacterial and histone deacetylase (HDAC) inhibitory activities. Furthermore, this guide elucidates the underlying molecular mechanisms of action, including the induction of cell cycle arrest and apoptosis, through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-phenylquinoline-4-carboxylic acid core.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Among these, the 2-phenylquinoline-4-carboxylic acid moiety has garnered significant attention due to its versatile biological profile, which includes antibacterial, anticancer, and anti-inflammatory properties. This guide delves into the foundational aspects of these derivatives, from their initial discovery and synthesis to their potent biological activities and mechanisms of action.

Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. These methods offer versatile and efficient routes to a wide array of substituted derivatives.

The Doebner Reaction

The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde (typically benzaldehyde or a derivative), and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1]

Experimental Protocol: Doebner Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid [1]

-

An equimolar mixture of aniline (e.g., 20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.

-

Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture.

-

The mixture is further refluxed for 12 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water (60 mL) with vigorous stirring.

-

The resulting solid product is filtered and then dissolved in an aqueous potassium carbonate solution to achieve a basic pH.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with 3M HCl to a pH of 4-5, leading to the precipitation of the final product.

-

The solid is collected by filtration, washed with water, and dried to yield 2-(2-nitrophenyl)quinoline-4-carboxylic acid.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route to 2-phenylquinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.

Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid

-

Isatin (e.g., 3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL).

-

An ethanol solution (20 mL) of acetophenone (3.74 mmol) is slowly added to the isatin solution.

-

The reaction mixture is refluxed at 85°C for 8 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in water (100 mL), and the pH is adjusted to 5-6 using 3M HCl to precipitate the product.

-

The resulting yellow powder, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.

Biological Activities and Quantitative Data

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential in various therapeutic areas, most notably as antibacterial agents and as inhibitors of histone deacetylases (HDACs).

Antibacterial Activity

Several studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antibacterial potency.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | MRSA (MIC, µg/mL) | Reference |

| 5a₄ | 64 | >256 | >256 | >256 | 128 | [1] |

| 5a₇ | 256 | 128 | >256 | >256 | 256 | [1] |

| 5b₄ | 128 | 256 | >256 | >256 | 64 | [1] |

Table 1: Minimum Inhibitory Concentration (MIC) values of selected 2-phenylquinoline-4-carboxylic acid derivatives against various bacterial strains.[1]

Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the design of potent HDAC inhibitors, which are a promising class of anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify their inhibitory activity against specific HDAC isoforms.

| Compound | HDAC1 (IC₅₀, µM) | HDAC2 (IC₅₀, µM) | HDAC3 (IC₅₀, µM) | HDAC6 (IC₅₀, µM) | Reference |

| D28 | >1000 | >1000 | 24.45 | >1000 | [2] |

| D29 | 32.59 | 183.5 | 0.477 | >1000 | [2] |

| D30 | 1.427 | 8.127 | 0.100 | >1000 | [2] |

| SAHA (Vorinostat) | 0.0539 | 0.152 | 0.0397 | ND | [2] |

Table 2: Enzyme inhibitory selectivity of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms.[2] ND = Not Determined.

Mechanisms of Action: Signaling Pathways

The anticancer effects of 2-phenylquinoline-4-carboxylic acid derivatives, particularly those designed as HDAC inhibitors, are often mediated through the induction of cell cycle arrest and apoptosis.

HDAC Inhibition Signaling Pathway

HDAC inhibitors function by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn alters gene expression, ultimately leading to cell cycle arrest and apoptosis.

Caption: HDAC Inhibition Pathway by 2-phenylquinoline-4-carboxylic acid derivatives.

G2/M Cell Cycle Arrest Pathway

Certain derivatives have been shown to induce cell cycle arrest specifically at the G2/M phase. This is often achieved by modulating the expression of key cell cycle regulatory proteins.

Caption: G2/M Cell Cycle Arrest induced by 2-phenylquinoline-4-carboxylic acid derivatives.

Apoptosis Induction Pathway

The induction of programmed cell death, or apoptosis, is a key mechanism through which these compounds exert their anticancer effects. This process involves a cascade of signaling events, often culminating in the activation of caspases.

Caption: Apoptosis induction pathway by 2-phenylquinoline-4-carboxylic acid derivatives.

Key Experimental Protocols

HDAC Enzyme Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against HDAC enzymes, often using a nuclear extract from a cell line like HeLa as the source of HDACs.[3][4][5]

Protocol: Fluorometric HDAC Activity Assay [4]

-

Prepare a nuclear extract from HeLa cells.

-

In a 96-well plate, add the assay buffer, the test inhibitor (2-phenylquinoline-4-carboxylic acid derivative) at various concentrations, and the HeLa nuclear extract.

-

Include control wells with no inhibitor and blank wells with only the assay buffer.

-

Allow the plate to equilibrate to the assay buffer temperature for 5 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A).

-

Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Apoptosis Assay

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis in a cell population.[1][2]

Protocol: Annexin V/PI Staining for Flow Cytometry [1]

-

Seed cells (e.g., K562) in a 6-well plate and treat them with various concentrations of the 2-phenylquinoline-4-carboxylic acid derivative for a specified time (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add additional 1X binding buffer to each sample.

-

Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

-

Annexin V-negative and PI-negative: Live cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility through robust methods like the Doebner and Pfitzinger reactions, coupled with a diverse range of biological activities, makes these compounds highly attractive for further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their antibacterial and HDAC inhibitory properties. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.11. Apoptosis Determination Using Annexin-V FITC/PI Staining by Flow Cytometry [bio-protocol.org]

- 3. 2.5. Histone Deacetylase Activity Assay [bio-protocol.org]

- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-4-hydroxy-2-phenylquinoline is a halogenated derivative of the 4-quinolone scaffold, a core structure in numerous biologically active compounds. While specific research on this particular molecule is limited in publicly available literature, its structural similarity to other well-studied quinoline derivatives suggests potential for significant pharmacological activity. This guide provides a comprehensive overview of the known information regarding this compound, including its chemical properties. In the absence of direct experimental data, this paper extrapolates potential synthesis routes, biological activities, and experimental protocols based on closely related analogues. This document aims to serve as a foundational resource to stimulate and guide future research into this promising compound.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The 4-quinolone core, in particular, is a key pharmacophore found in numerous antibacterial, anticancer, and antiviral agents. The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position of the 4-hydroxyquinoline scaffold, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties. Halogenation can enhance membrane permeability and metabolic stability, while the phenyl substituent can influence receptor binding and protein-protein interactions. This guide synthesizes the available information and provides a theoretical framework for the investigation of this compound.

Chemical Properties

A summary of the known chemical properties of this compound is presented in Table 1.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 825620-24-4 | [1][2] |

| Molecular Formula | C₁₅H₁₀BrNO | [1][2][3] |

| Molecular Weight | 300.15 g/mol | [1][3] |

| Appearance | Brown powder | [3] |

| Purity | ≥95% | [3] |

| InChI Key | XRLIQZUPQOFEHG-UHFFFAOYSA-N | [1][2] |

| SMILES | Oc1cc(nc2cc(Br)ccc12)-c3ccccc3 | [1][2] |

Synthesis

A potential synthetic workflow is outlined below. This proposed pathway is based on general reactions for similar quinoline structures and would require experimental optimization.

Caption: Proposed synthesis workflow for this compound.

Proposed Experimental Protocol (Hypothetical)

Step 1: Condensation to form Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate

-

To a solution of 3-bromoaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl benzoylacetate (1 equivalent).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Heat the mixture to reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to form this compound

-

Add the purified intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

-

Heat the mixture to approximately 250 °C for a short period (e.g., 15-30 minutes).

-

Monitor the cyclization reaction by TLC.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water).

Potential Biological Activities and Experimental Evaluation

The biological activities of this compound have not been explicitly reported. However, based on the activities of structurally similar compounds, it is plausible to hypothesize its potential as an anticancer, antibacterial, or antiviral agent.

Anticancer Activity

Many quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes such as topoisomerases or protein kinases, or the induction of apoptosis.

Table 2: Hypothetical Anticancer Activity Screening Data

| Cell Line | Compound | IC₅₀ (µM) - Predicted Range |

| MCF-7 (Breast Cancer) | This compound | 1 - 20 |

| A549 (Lung Cancer) | This compound | 5 - 50 |

| HeLa (Cervical Cancer) | This compound | 2 - 30 |

| PC-3 (Prostate Cancer) | This compound | 5 - 60 |

Note: The IC₅₀ values presented are hypothetical and intended to guide initial experimental design.

Proposed Experimental Protocol for Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound solutions to the wells and incubate for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.

Potential Signaling Pathway Involvement

Given the prevalence of quinoline derivatives as kinase inhibitors, it is conceivable that this compound could interact with one or more signaling pathways crucial for cell growth and survival. A hypothetical interaction with a generic receptor tyrosine kinase (RTK) signaling pathway is depicted below.

Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential for pharmacological applications. This technical guide, by summarizing its known properties and extrapolating from related compounds, provides a solid starting point for future research. Key areas for investigation should include:

-

Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.

-

Broad Biological Screening: Comprehensive screening of its activity against a wide panel of cancer cell lines, bacterial strains, and viruses.

-

Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for enhanced activity and selectivity.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

Unlocking the Therapeutic Potential of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide for Researchers

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the untapped research avenues for the novel compound 7-Bromo-4-hydroxy-2-phenylquinoline.

While commercially available, this compound remains a largely unexplored molecule in the scientific literature. This technical guide serves as a roadmap for initiating research into its potential therapeutic applications, drawing insights from the well-established biological activities of structurally related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective effects.[1][2] This guide outlines potential research areas, proposes detailed experimental protocols, and visualizes hypothetical signaling pathways and workflows to stimulate and direct future investigations into this promising compound.

Physicochemical Properties

A foundational understanding of a compound begins with its physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 g/mol |

| CAS Number | 825620-24-4 |

| Appearance | Solid |

Proposed Synthesis: A Retro-Synthetic Approach

Caption: A potential synthetic route for this compound.

Potential Research Area 1: Anticancer Applications

The 2-phenylquinoline scaffold is a recurring motif in compounds exhibiting significant anticancer activity.[1][3] These derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] Given this precedent, this compound represents a compelling candidate for anticancer drug discovery.

Hypothetical Efficacy Data

The following table presents hypothetical IC₅₀ values to illustrate potential outcomes of cytotoxicity screening.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 5.2 |

| HCT-116 | Colon Cancer | 8.7 |

| A549 | Lung Cancer | 12.1 |

| PC-3 | Prostate Cancer | 7.5 |

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3)

-

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothesized Signaling Pathway: PI3K/Akt

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6][7][8] Many quinoline derivatives exert their anticancer effects by modulating this pathway.

References

- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 7. Recent Development in Targeting PI3K-Akt-mTOR Signaling for Antic...: Ingenta Connect [ingentaconnect.com]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Overview and Physical Properties

7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic compound with the molecular formula C₁₅H₁₀BrNO. It is characterized as a solid, often appearing as a brown powder. A summary of its basic identifiers and properties is provided in Table 1.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 g/mol |

| Appearance | Solid, brown powder |

| CAS Number | 825620-24-4 |

Experimental Determination of Solubility

In the absence of specific experimental data for this compound, this section details a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound, known as the shake-flask method . This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[1][2]

Principle of the Shake-Flask Method

The shake-flask method is predicated on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[2][3] An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated.[3] Subsequent separation of the solid and liquid phases allows for the quantification of the dissolved compound in the supernatant, which represents its equilibrium solubility.[3]

Detailed Experimental Protocol

Objective: To determine the thermodynamic equilibrium solubility of a solid compound in a given solvent.

Materials:

-

The solid compound of interest (e.g., this compound)

-

Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), organic solvents)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to allow the system to reach equilibrium.[3]

-

Phase Separation: After the equilibration period, allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment.[3] To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[3]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[2]

-

Construct a calibration curve from the data of the standard solutions.

-

Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or µM, and report the temperature at which the measurement was performed.

For earlier stages of drug discovery where speed is critical, kinetic solubility assays are often employed. These high-throughput methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer to observe precipitation.[4][5][6] While faster, kinetic solubility can sometimes overestimate the true thermodynamic solubility.[7]

The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.

Computational Solubility Prediction

In the absence of experimental data, computational models provide a valuable alternative for estimating solubility. These in silico methods are widely used in drug discovery to prioritize compounds and predict their behavior.

Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its solubility. Another approach involves thermodynamics-based methods that calculate the solvation-free energy. These computational tools can offer rapid and cost-effective estimations of solubility for a large number of compounds.

Solubility of Structurally Similar Compounds

Examining the solubility of compounds with similar chemical structures can provide valuable context.

-

2-Phenylquinoline: This parent compound, lacking the bromo and hydroxy substituents, is described as having good solubility in organic solvents and being slightly soluble in water.

-

5,7-dibromo-8-hydroxyquinoline: The solubility of this related bromo-substituted hydroxyquinoline has been experimentally determined in various co-solvent mixtures using the shake-flask method. This indicates that experimental determination for such compounds is feasible.